molecular formula C50H56N16O4 B600850 Linagliptin-Dimer-Verunreinigung 2 CAS No. 1418133-47-7

Linagliptin-Dimer-Verunreinigung 2

Katalognummer: B600850
CAS-Nummer: 1418133-47-7
Molekulargewicht: 945.08
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Linagliptin Dimer Impurity 2 is a process-related impurity of Linagliptin, a medication used to manage blood sugar levels in people with type 2 diabetes mellitus. The presence of impurities in pharmaceutical compounds can significantly impact the quality and safety of the drug product .

Wirkmechanismus

Target of Action

The primary target of Linagliptin Dimer Impurity 2 is the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose metabolism .

Mode of Action

Linagliptin Dimer Impurity 2, as an impurity standard of Linagliptin, is expected to act as a competitive and reversible inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows the breakdown of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This results in increased levels of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner .

Biochemical Pathways

The inhibition of DPP-4 by Linagliptin Dimer Impurity 2 affects several biochemical pathways. It leads to a decrease in the concentration of proinflammatory factors such as TNF-α, IL-6 and promotes the growth of anti-inflammatory cell populations . It also impacts the SDF-1α/CXCR4 signaling pathway, which is connected with neuron survival and neuronal stem cells proliferation .

Pharmacokinetics

Linagliptin exhibits a unique pharmacokinetic profile characterized by target-mediated nonlinear pharmacokinetics, concentration-dependent protein binding, and minimal renal clearance . After oral administration, Linagliptin is rapidly absorbed, with maximum plasma concentration occurring after approximately 90 minutes . The oral bioavailability of Linagliptin is approximately 30% . The majority of Linagliptin is eliminated as the parent compound, demonstrating that metabolism plays a minor role in its overall pharmacokinetics .

Result of Action

The action of Linagliptin Dimer Impurity 2 leads to improved glycemic control in patients with type 2 diabetes mellitus . By increasing the levels of active incretins, it enhances insulin secretion and suppresses glucagon release, thereby reducing blood glucose levels .

Action Environment

The action, efficacy, and stability of Linagliptin Dimer Impurity 2 can be influenced by various environmental factors. For instance, it has been observed that Linagliptin is particularly susceptible to degradation when exposed to acid and peroxide . No significant degradation effects were observed under alkali, thermolytic, and photolytic conditions .

Vorbereitungsmethoden

The preparation of Linagliptin Dimer Impurity 2 involves the reaction of crude Linagliptin with an azo catalyst and an acid. The synthesis method is relatively simple and yields a high-purity product . The specific steps include dissolving Linagliptin in a mixed solvent of dichloromethane and ethanol, adding 4,4’-azobis(4-cyanovaleric acid) and hydrochloric acid, and heating the mixture to 35°C for about 10 hours. The reaction mixture is then concentrated under reduced pressure, cooled, and filtered to obtain the impurity .

Analyse Chemischer Reaktionen

Linagliptin Dimer Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include azo catalysts and acids . The major product formed from these reactions is the dimeric impurity compound . The reactions are typically carried out under controlled conditions to ensure high yield and purity.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Linagliptin Dimer Impurity 2, identified by the CAS number 1418133-47-7, is a significant impurity derived from Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). Understanding the biological activity of this compound is essential for assessing its impact on drug efficacy and safety profiles.

Target Enzyme : Linagliptin Dimer Impurity 2 acts primarily as a competitive and reversible inhibitor of the DPP-4 enzyme. This inhibition is crucial as DPP-4 is responsible for the degradation of incretin hormones, which play a significant role in glucose metabolism.

Biochemical Pathways : By inhibiting DPP-4, Linagliptin Dimer Impurity 2 leads to:

  • Increased levels of GLP-1 and GIP : These incretin hormones stimulate insulin secretion from pancreatic beta cells and inhibit glucagon release from alpha cells, aiding in glycemic control.
  • Reduction of pro-inflammatory cytokines : The compound decreases levels of pro-inflammatory factors such as TNF-α and IL-6, promoting an anti-inflammatory environment that may further enhance metabolic health in diabetic patients .

Pharmacokinetics

Linagliptin exhibits unique pharmacokinetic properties characterized by:

  • Target-mediated nonlinear pharmacokinetics : This means that the drug's pharmacokinetics can change based on its concentration in the body.
  • Minimal renal clearance : Unlike many other antidiabetic agents, linagliptin does not require dosage adjustments in patients with renal impairment, making it a safer option for this population .

Biological Activity

The biological activity of Linagliptin Dimer Impurity 2 has been investigated through various studies:

Comparative Analysis with Related Compounds

To better understand its biological activity, Linagliptin Dimer Impurity 2 can be compared with other related compounds:

Compound NameMechanism of ActionClinical Use
LinagliptinDPP-4 inhibitorT2DM management
SaxagliptinDPP-4 inhibitorT2DM management
SitagliptinDPP-4 inhibitorT2DM management
Linagliptin Dimer Impurity 2Competitive DPP-4 inhibitorReference standard for quality control

Case Studies and Research Findings

Several studies have focused on the implications of impurities like Linagliptin Dimer Impurity 2:

  • A study conducted by Attimarad et al. highlighted that impurities can significantly impact the pharmacokinetics and pharmacodynamics of linagliptin formulations, necessitating rigorous quality control measures during production .
  • Another investigation into the degradation products of linagliptin revealed that exposure to acidic conditions could lead to the formation of various impurities, including Linagliptin Dimer Impurity 2, underscoring the need for careful formulation practices .

Eigenschaften

CAS-Nummer

1418133-47-7

Molekularformel

C50H56N16O4

Molekulargewicht

945.08

Aussehen

Off-White to Pale Yellow Solid

melting_point

>142°C

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

Linagliptin Methyldimer;  8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.